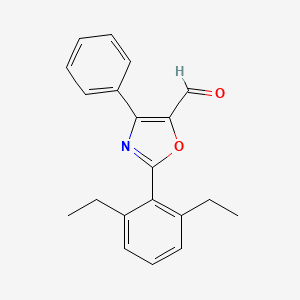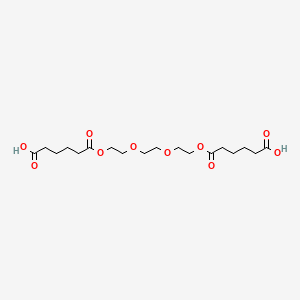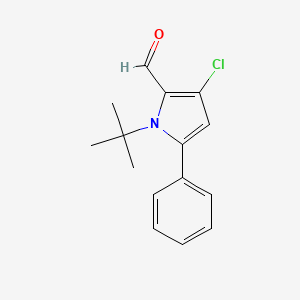
1H-Pyrrole-2-carboxaldehyde, 3-chloro-1-(1,1-dimethylethyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are often optimized for large-scale production. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety and efficiency .
Analyse Des Réactions Chimiques
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized pyrrole derivatives .
Applications De Recherche Scientifique
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism by which 1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of the tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-chloro-1H-pyrrole-2-carbaldehyde: Lacks the phenyl group, which may result in different chemical reactivity and biological activity.
1-(tert-Butyl)-3-phenyl-1H-pyrrole-2-carbaldehyde: Lacks the chloro group, which can affect its ability to undergo substitution reactions.
3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde: Lacks the tert-butyl group, which can influence its solubility and stability
Propriétés
Numéro CAS |
850642-18-1 |
|---|---|
Formule moléculaire |
C15H16ClNO |
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
1-tert-butyl-3-chloro-5-phenylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C15H16ClNO/c1-15(2,3)17-13(9-12(16)14(17)10-18)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clé InChI |
NJDUCRAILDBTNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=CC(=C1C=O)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl butanoate](/img/structure/B12883359.png)
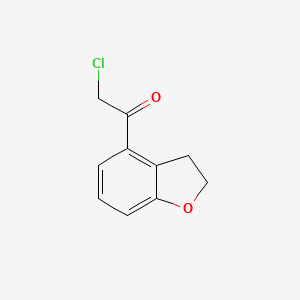
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
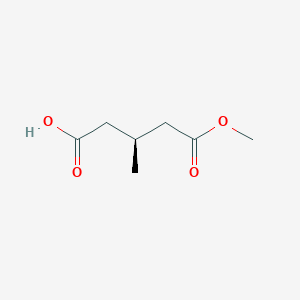
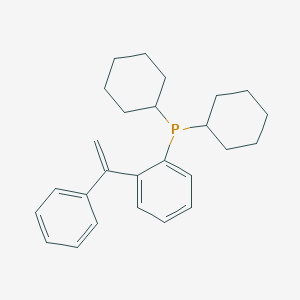
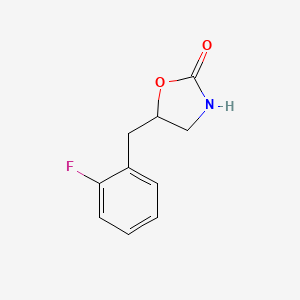

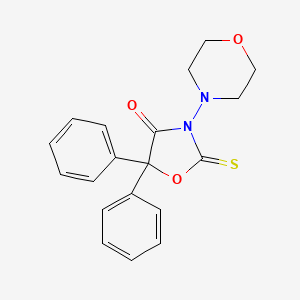


![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
